2-(Butanoylamino)-3-chlorobenzoic acid
Description
Contextualization within Benzoic Acid and Amide Chemistry Research
2-(Butanoylamino)-3-chlorobenzoic acid is conceptually derived from two significant families of organic compounds: benzoic acids and amides. Benzoic acid and its derivatives are a class of compounds with a wide range of applications, serving as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and food additives. guidechem.commdpi.compreprints.org The properties and reactivity of the benzoic acid core are heavily influenced by the nature and position of its substituents. nih.gov
The presence of a chlorine atom and an amino group on the benzene (B151609) ring, as seen in the precursor 2-amino-3-chlorobenzoic acid, is particularly noteworthy. Chloro-substituted benzoic acids are versatile intermediates in the production of pesticides and non-steroidal anti-inflammatory drugs. mdpi.com The amino group provides a reactive site for further chemical modification and is known to influence the biological activity of the molecule. For instance, 2-amino-3-chlorobenzoic acid has been identified as a valuable building block in the synthesis of pharmaceuticals and has shown antimicrobial and anti-inflammatory properties. guidechem.com
The butanoylamino group [-NHC(=O)(CH₂)₂CH₃] is an amide functional group. The formation of an amide from a carboxylic acid and an amine is a fundamental condensation reaction in organic chemistry. youtube.comresearchgate.net In the context of this compound, the amide is formed by the acylation of the amino group of 2-amino-3-chlorobenzoic acid with a butanoyl group. This amide linkage is a cornerstone of many biologically active molecules, including numerous pharmaceuticals. The study of amides is crucial for understanding their structure, stability, and role in complex chemical and biological systems.
Significance as a Research Target in Advanced Organic Synthesis
Substituted benzoic acids, particularly aminobenzoic acids, are highly significant targets and intermediates in advanced organic synthesis. The compound this compound exemplifies a molecule that can be constructed from simpler, functionalized building blocks to create more complex structures with potentially novel properties. Its precursor, 2-amino-3-chlorobenzoic acid, is a key intermediate in the synthesis of various chemical products, including triazolopyrimidine sulfonamide herbicides. patsnap.com
The synthesis of N-aryl anthranilic acids (a class to which this compound belongs) is an active area of research. Methodologies such as the copper-catalyzed Ullmann condensation are employed for the chemo- and regioselective amination of chlorobenzoic acids to produce these derivatives efficiently. nih.govresearchgate.net Such methods eliminate the need for protecting the carboxylic acid group and can accommodate a wide range of starting materials. nih.gov The synthesis of this compound would likely proceed from 2-amino-3-chlorobenzoic acid, which itself can be prepared through the ammonolysis of 2,3-dichlorobenzoic acid. google.com The ability to selectively modify the functional groups on the aromatic ring makes these compounds valuable platforms for creating diverse molecular architectures.
Overview of Current Research Trajectories and Gaps for Substituted Benzoic Acid Derivatives
Current research on substituted benzoic acid derivatives is broad and dynamic, following several key trajectories. A major focus is the development of novel and more efficient synthetic methodologies. This includes late-stage functionalization techniques, such as directed C-H activation, which allow for the precise introduction of substituents onto complex, drug-like molecules. nih.gov Another significant area is the exploration of the biological activities of these compounds. Researchers are actively synthesizing and evaluating new benzoic acid derivatives for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. preprints.orgnih.govmdpi.comnih.govnih.gov These studies often involve elucidating structure-activity relationships to optimize the potency and selectivity of the compounds. nih.govnih.gov
Furthermore, there is ongoing research into the fundamental chemical and physical properties of substituted benzoic acids. Studies investigate how different substituents affect properties like acidity (pKa), solubility, and molecular conformation, which are crucial for predicting their behavior in chemical and biological systems. mdpi.comnih.gov
Despite this extensive research, there remains a significant gap in the literature concerning the specific compound this compound. While its constituent parts and related structures are well-studied, this particular molecule has not been the subject of dedicated investigation. Based on the known properties of its precursors and analogous structures, it could be a candidate for screening for biological activities, such as anti-inflammatory or antimicrobial effects. guidechem.commdpi.comevitachem.com Future research could focus on its synthesis, full characterization, and the evaluation of its potential as a bioactive compound, thereby filling the current knowledge gap.
Data Tables
Table 1: Physicochemical Properties of 2-Amino-3-chlorobenzoic acid
This interactive table provides key physicochemical data for 2-amino-3-chlorobenzoic acid, the primary precursor to the title compound.
| Property | Value | Source(s) |
| CAS Number | 6388-47-2 | guidechem.comchemsynthesis.com |
| Molecular Formula | C₇H₆ClNO₂ | guidechem.comchemsynthesis.com |
| Molecular Weight | 171.58 g/mol | guidechem.com |
| Appearance | White to yellow, tan or grey crystalline powder | guidechem.com |
| Melting Point | 190-195 °C | chemsynthesis.com |
| pKa | 4.57 ± 0.10 (Predicted) | guidechem.com |
| Water Solubility | Soluble in water | guidechem.com |
Table 2: Properties of Related Chlorobenzoic Acids
This table compares the properties of the ortho and meta isomers of chlorobenzoic acid, providing context for the influence of substituent position.
| Compound | CAS Number | Molecular Formula | Molar Mass | Melting Point | Appearance |
| 2-Chlorobenzoic acid | 118-91-2 | C₇H₅ClO₂ | 156.57 g/mol | 138-140 °C | White to pale cream crystals or powder |
| 3-Chlorobenzoic acid | 535-80-8 | C₇H₅ClO₂ | 156.57 g/mol | 153-157 °C | White solid |
Structure
3D Structure
Properties
IUPAC Name |
2-(butanoylamino)-3-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-4-9(14)13-10-7(11(15)16)5-3-6-8(10)12/h3,5-6H,2,4H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDFKNCEFIIULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Butanoylamino 3 Chlorobenzoic Acid and Its Analogues
Strategic Approaches to Amide Bond Formation
The core of synthesizing 2-(butanoylamino)-3-chlorobenzoic acid lies in the efficient formation of an amide linkage between the amino group of a 3-chloroanthranilic acid scaffold and a butanoyl group.
Acylation of 2-Amino-3-chlorobenzoic Acid Derivatives
The primary route to this compound is the acylation of 2-amino-3-chlorobenzoic acid. This reaction involves the introduction of a butanoyl group (CH₃CH₂CH₂CO-) onto the nitrogen atom of the amino group. This transformation is a common strategy in organic synthesis to create N-aryl amides.
The amino group in 2-amino-3-chlorobenzoic acid is a nucleophile that attacks an electrophilic carbonyl carbon of a butanoylating agent. The reactivity of the amino group can be influenced by the electronic effects of the substituents on the benzene (B151609) ring. While the amino group is activating, its nucleophilicity can be modulated for controlled reactions. Protecting the amine by converting it to an amide, such as an acetamide, can be a useful strategy to control reactivity in subsequent electrophilic aromatic substitution reactions. openstax.org
Butanoyl Chloride and Related Reagents in Coupling Reactions
Butanoyl chloride is a highly effective reagent for the acylation of 2-amino-3-chlorobenzoic acid. As an acyl chloride, it contains a highly electrophilic carbonyl carbon, making it reactive towards the nucleophilic amino group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This method is a form of N-acylation, a fundamental reaction in peptide chemistry and the synthesis of various organic compounds. google.com
Alternative methods for amide bond formation often employ coupling reagents that activate the carboxylic acid. However, the use of a reactive acyl chloride like butanoyl chloride provides a direct and efficient route. ucl.ac.ukresearchgate.net The reaction between an amine and an acyl chloride is a well-established method for forming amide bonds. chemguide.co.uk
Table 1: Comparison of Reagents for Amide Bond Formation
| Reagent Type | Example | Reactivity | Byproducts | Conditions |
| Acyl Chloride | Butanoyl Chloride | High | HCl | Often requires a base |
| Acid Anhydride (B1165640) | Butanoic Anhydride | Moderate | Butanoic Acid | May require heating |
| Coupling Reagent | DCC, EDC | Varies | Urea (B33335) derivatives | Mild conditions |
Functional Group Transformations and Derivatization Strategies
Once the core structure of this compound is formed, its functional groups—the carboxylic acid and the chlorine atom—can be further modified to produce a range of analogues.
Carboxylic Acid Functionalization and Esterification
The carboxylic acid group of this compound can be converted into various derivatives, with esterification being a common transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is a classic method for producing esters. chemguide.co.ukmasterorganicchemistry.com This reaction is an equilibrium process, and using the alcohol as a solvent can drive the reaction towards the ester product. masterorganicchemistry.com
Alternatively, milder, non-acidic conditions can be employed using reagents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP). orgsyn.org These methods are particularly useful for substrates that may be sensitive to strong acids. orgsyn.org The synthesis of various esters, such as methyl 2-(butanoylamino)-3-chlorobenzoate, allows for the exploration of structure-activity relationships in related compounds. A patented method describes the preparation of methyl 2-amino-3-chlorobenzoate via an esterification reaction of 2-amino-3-chlorobenzoic acid with a methylating reagent. google.com
Aromatic Substitution Reactions at the Chlorine Position
The chlorine atom on the benzene ring serves as a handle for further diversification through aromatic substitution reactions. While the chlorine atom deactivates the ring towards electrophilic aromatic substitution, it can be replaced by other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. masterorganicchemistry.com
For instance, the chlorine can be substituted by nucleophiles such as amines or alkoxides, although this typically requires harsh reaction conditions or an activated aromatic system. More versatile are palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, which can form new carbon-nitrogen bonds by reacting the aryl chloride with an amine. Similarly, Suzuki or Stille couplings could potentially be used to form new carbon-carbon bonds at this position. The practical application of these methods on N-phenylanthranilic acid derivatives has been demonstrated in the synthesis of acridone. orgsyn.org
Green Chemistry and Sustainable Synthesis Innovations
Modern synthetic chemistry places a strong emphasis on sustainability and green principles. In the context of synthesizing this compound and its analogues, this translates to developing methods that are more energy-efficient, generate less waste, and use less hazardous materials.
Catalytic methods for amide bond formation are a key area of green chemistry research, aiming to replace stoichiometric activating reagents that generate significant waste. ucl.ac.ukresearchgate.netsigmaaldrich.com Boron-based catalysts, for example, have shown effectiveness in mediating direct amidation under milder conditions. ucl.ac.uksigmaaldrich.com
Another sustainable approach is the use of biocatalysts, such as enzymes. Lipases, for instance, can catalyze the formation of amide bonds in organic solvents with high efficiency and selectivity, often under mild conditions and without the need for extensive purification. nih.govrsc.org The enzyme Candida antarctica lipase B (CALB) has been successfully used for direct amide synthesis in green solvents like cyclopentyl methyl ether. nih.gov These enzymatic methods offer a promising, environmentally friendly alternative to traditional chemical synthesis. nih.gov
Catalyst Development for Efficient Synthesis (e.g., CuI-catalyzed reactions)
The formation of the C-N bond is a crucial step in the synthesis of this compound analogues. Copper-catalyzed coupling reactions, particularly those employing Copper(I) iodide (CuI), have become a cornerstone for this transformation, offering significant improvements over traditional methods. beilstein-journals.orgekb.eg These reactions are central to the Ullmann-Goldberg coupling, which typically involves the reaction of a halobenzoic acid with an amine-containing compound. ekb.eg
Recent advancements have focused on enhancing the efficiency and reusability of copper catalysts. For instance, heterogeneous catalysts, where the copper species is immobilized on a solid support, have gained prominence. A notable example is the development of a chitosan-supported CuI (CS@CuI) catalyst for the synthesis of quinazolinones, which are derivatives of N-acyl anthranilic acids. beilstein-journals.orgnih.gov This catalyst demonstrates high efficiency (yielding up to 99%) under mild conditions and can be recovered and reused multiple times without significant loss of activity. beilstein-journals.org The proposed mechanism involves the coordination of the 2-halobenzoic acid to the CS@CuI catalyst, followed by oxidative addition and complexation with an amidine. A subsequent reductive elimination and intramolecular cyclization yield the final product. beilstein-journals.orgnih.gov
The advantages of such supported catalysts include simplified product purification, reduced metal contamination in the final product, and alignment with green chemistry principles. colab.ws The Ullmann condensation, a classic method for synthesizing N-aryl anthranilic acids, has also been improved through the use of copper catalysts in various forms, including copper oxides and salts, often in ionic liquids to create a more environmentally friendly process. researchgate.netcolab.wsijpsonline.com
| Catalyst System | Reactants | Product Type | Key Advantages | Yield (%) | Reference |
| Chitosan-supported CuI (CS@CuI) | 2-halobenzoic acids and amidines | Quinazolinones | Mild conditions, high efficiency, catalyst reusability. | Up to 99% | beilstein-journals.org |
| Copper acetate in [TBP]Cl ionic liquid | Potassium 2-bromobenzoate and substituted anilines | N-aryl anthranilic acids | Environmentally benign, high selectivity, rapid conversion. | High | colab.ws |
| Cupric oxide | o-chloro benzoic acid and various anilines | N-aryl anthranilic acid derivatives | Standard Ullmann condensation conditions. | Good | researchgate.netijpsonline.com |
Microwave-Assisted and Solvent-Free Methodologies
To address the drawbacks of traditional heating methods, such as long reaction times and high energy consumption, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. chemicaljournals.comijrpas.com Microwave irradiation accelerates reactions by directly and efficiently heating polar molecules in the reaction mixture. chemicaljournals.comscispace.com This technique has been successfully applied to the synthesis of N-aryl anthranilic acids, dramatically reducing reaction times from hours to mere minutes and often improving yields. scielo.brscholarsresearchlibrary.com
For example, the Ullmann condensation can be performed under microwave heating, achieving good to excellent yields in a fraction of the time required for conventional heating. scielo.br The hydrolysis of benzamide to benzoic acid, a related transformation, completes in 7 minutes under microwave irradiation, compared to 1 hour conventionally. scholarsresearchlibrary.com
Combining microwave-assistance with solvent-free conditions further enhances the green credentials of the synthesis. ekb.egscholarsresearchlibrary.com In a solvent-free approach for N-aryl anthranilic acids, a mixture of a 2-halobenzoic acid and an aromatic amine is irradiated with microwaves in the presence of a copper catalyst. ekb.eg This methodology not only prevents the use of potentially toxic organic solvents but also simplifies the work-up procedure. scholarsresearchlibrary.com
| Methodology | Reaction | Reaction Time | Yield (%) | Key Advantages | Reference |
| Microwave-Assisted Synthesis (with solvent) | Ullmann condensation for N-aryl anthranilic acids | Minutes | Good to Excellent | Drastic reduction in reaction time, improved yields. | scielo.br |
| Microwave-Assisted Synthesis (Solvent-Free) | Copper-catalyzed reaction of 2-halobenzoic acid and aromatic amines | Minutes | High | Environmentally friendly (no solvent), simplified work-up. | ekb.eg |
| Conventional Heating | Oxidation of toluene to benzoic acid | 10-12 hours | 40% | Traditional method for comparison. | scholarsresearchlibrary.com |
| Microwave-Assisted Synthesis | Oxidation of toluene to benzoic acid | 5 minutes | 40% | Demonstrates significant time savings. | scholarsresearchlibrary.com |
Chemo-, Regio-, and Stereoselective Synthesis Considerations
The synthesis of a specifically substituted compound like this compound requires precise control over the placement of functional groups on the aromatic ring, a concept known as regioselectivity. The relative positions of the carboxylic acid, chloro, and butanoylamino groups are critical for the compound's properties and subsequent reactivity.
Achieving the desired 2,3-disubstitution pattern on the benzoic acid core can be challenging. One powerful strategy for controlling regioselectivity is directed ortho-metalation (DoM). This technique uses a directing group on the aromatic ring to guide a strong base (like an organolithium reagent) to deprotonate a specific ortho position. The resulting aryl anion can then react with an electrophile to introduce a new substituent. For benzoic acids, the carboxylate group itself can act as a directing group. For instance, treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA leads to deprotonation exclusively at the position ortho to the carboxylate (the C6 position). organic-chemistry.org A reversal of this selectivity can be achieved by using a different base system. organic-chemistry.org This level of control is crucial for synthesizing contiguously substituted benzoic acid building blocks.
In the context of this compound, a plausible synthetic route would involve the amination of 2,3-dichlorobenzoic acid to selectively form 2-amino-3-chlorobenzoic acid, followed by N-acylation with butanoyl chloride or a related reagent. The key challenge is the regioselective amination of 2,3-dichlorobenzoic acid. google.com Alternatively, one could start with 3-chloroanthranilic acid and perform the N-acylation. The synthesis of this precursor requires careful control of chlorination on an anthranilic acid derivative. guidechem.com
Furthermore, the electronic properties of existing substituents heavily influence the regioselectivity of subsequent reactions. For example, in rhodium-catalyzed C-H activation reactions of substituted benzoic acids, alkoxy groups can direct activation to their ortho-position through weak coordination effects, competing with the directing effect of the carboxylic acid. mdpi.com Understanding and manipulating these electronic and steric influences are paramount for the successful chemo- and regioselective synthesis of complex benzoic acid derivatives. mdpi.com
Advanced Spectroscopic and Structural Elucidation Studies of 2 Butanoylamino 3 Chlorobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed map of the molecular framework can be assembled.
Proton and Carbon-13 NMR Chemical Shift Analysis
The 1H and 13C NMR spectra of 2-(butanoylamino)-3-chlorobenzoic acid are predicted to exhibit characteristic signals corresponding to the aromatic ring, the butanoylamino side chain, and the carboxylic acid group. The chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing chloro and carboxylic acid groups, and the electron-donating (via resonance) butanoylamino group.
Proton (1H) NMR: The aromatic region is expected to show three distinct proton signals. The proton ortho to the carboxylic acid and meta to the chloro group (H6) would likely appear at the most downfield position due to the combined deshielding effects. The proton para to the carboxylic acid (H5) and the proton ortho to the chloro group (H4) will have shifts influenced by these respective groups. The amide proton (NH) signal is expected to be a singlet or a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the butanoyl group will show characteristic multiplets: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the carbonyl. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.
Carbon-13 (13C) NMR: The 13C NMR spectrum will display signals for all carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the amide group will resonate at the most downfield positions. ijtsrd.com The aromatic carbons will appear in the typical range of 110-140 ppm, with their specific shifts determined by the attached substituents. The carbon bearing the chlorine atom (C3) and the carbon attached to the nitrogen (C2) will be significantly influenced. The aliphatic carbons of the butanoyl chain will be found in the upfield region of the spectrum. chemconnections.org
Predicted 1H and 13C NMR Chemical Shifts for this compound
| Assignment | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| COOH | 11.0 - 13.0 (s, br) | 168.0 - 172.0 |
| NH | 8.5 - 9.5 (s, br) | - |
| C=O (amide) | - | 170.0 - 174.0 |
| Ar-H4 | 7.3 - 7.5 (d) | ~125.0 |
| Ar-H5 | 7.1 - 7.3 (t) | ~128.0 |
| Ar-H6 | 7.8 - 8.0 (d) | ~130.0 |
| Ar-C1 | - | ~120.0 |
| Ar-C2 | - | ~138.0 |
| Ar-C3 | - | ~132.0 |
| CH2 (α) | 2.3 - 2.5 (t) | 38.0 - 40.0 |
| CH2 (β) | 1.6 - 1.8 (sext) | 18.0 - 20.0 |
| CH3 | 0.9 - 1.1 (t) | 13.0 - 15.0 |
Note: These are predicted values and may vary based on solvent and experimental conditions. s = singlet, d = doublet, t = triplet, sext = sextet, br = broad.
2D NMR Techniques for Connectivity and Proximity Assessment
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity between atoms. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (1H-1H) couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (H4-H5, H5-H6) and between the adjacent protons of the butanoyl chain (CH2(α)-CH2(β), CH2(β)-CH3). youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (1H-13C). sdsu.edu It would be used to definitively assign each proton signal to its corresponding carbon atom in both the aromatic ring and the butanoyl side chain. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu HMBC is particularly useful for identifying quaternary carbons and for linking different parts of the molecule. For instance, correlations would be expected from the amide proton (NH) to the amide carbonyl carbon and to the aromatic carbons C1 and C2. The protons of the α-methylene group of the butanoyl chain would show a correlation to the amide carbonyl carbon. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. For example, a NOESY spectrum could reveal through-space interactions between the amide proton and the aromatic proton at the H6 position, which would suggest a particular orientation of the butanoylamino side chain relative to the benzoic acid core.
Dynamic NMR Studies of Conformational Dynamics
The butanoylamino side chain of the molecule is not rigid and can rotate around the C(aryl)-N and N-C(carbonyl) bonds. nih.gov Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into the energetics of these conformational changes. nih.gov At low temperatures, the rotation around these bonds might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. As the temperature is increased, these signals would coalesce as the rate of rotation increases. By analyzing the changes in the lineshape of the NMR signals with temperature, the energy barriers for these rotational processes can be determined.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. researchgate.netresearchgate.net
Characteristic Vibrational Modes of Amide and Carboxyl Groups
The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the amide and carboxyl functional groups.
Amide Group: The secondary amide group gives rise to several characteristic bands. The N-H stretching vibration is expected in the region of 3300-3100 cm-1. The amide I band, which is primarily due to the C=O stretching vibration, is a strong absorption typically found between 1680 and 1630 cm-1. The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, appears in the 1570-1515 cm-1 region.
Carboxyl Group: The carboxylic acid group also has distinct vibrational signatures. The O-H stretching vibration gives a very broad absorption over a wide range (3300-2500 cm-1), which is characteristic of the hydrogen-bonded dimeric form of carboxylic acids. The C=O stretching of the carboxylic acid appears as an intense band, typically between 1725 and 1700 cm-1 in the dimeric state. researchgate.net The C-O stretching and O-H in-plane bending vibrations are coupled and give rise to bands in the 1440-1395 cm-1 and 1300-1200 cm-1 regions.
Predicted Characteristic Vibrational Frequencies (cm-1)
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm-1) |
| O-H stretch (broad) | Carboxylic Acid | 3300 - 2500 |
| N-H stretch | Amide | 3300 - 3100 |
| C-H stretch (aromatic) | Aromatic Ring | 3100 - 3000 |
| C-H stretch (aliphatic) | Butanoyl Group | 2960 - 2850 |
| C=O stretch | Carboxylic Acid | 1725 - 1700 |
| C=O stretch (Amide I) | Amide | 1680 - 1630 |
| C=C stretch | Aromatic Ring | 1600 - 1450 |
| N-H bend (Amide II) | Amide | 1570 - 1515 |
| C-O stretch / O-H bend | Carboxylic Acid | 1300 - 1200 |
Note: These are predicted values and are subject to shifts based on the physical state (solid or solution) and intermolecular interactions.
Intermolecular Hydrogen Bonding and Dimerization Effects
In the solid state, carboxylic acids typically exist as centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups of two molecules. nih.govnih.gov This dimerization has a significant effect on the vibrational spectra, most notably causing the broad O-H stretching band and shifting the C=O stretching frequency to a lower wavenumber compared to the monomeric form. nih.govnih.gov
Furthermore, the amide group can also participate in intermolecular hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. These interactions can lead to the formation of extended hydrogen-bonded networks in the solid state, which would be reflected in the positions and breadths of the N-H and C=O stretching bands in the IR and Raman spectra. The presence of the chloro substituent can also influence the crystal packing and hydrogen bonding patterns.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry serves as a critical tool for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecule, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₂ClNO₃), the exact mass can be calculated. The presence of chlorine is distinctly marked by the M+2 isotopic peak, where the ratio of the M (containing ³⁵Cl) to M+2 (containing ³⁷Cl) peak intensities is approximately 3:1, a characteristic signature for monochlorinated compounds. nih.gov
Negative ion electrospray mass spectra of similar 2-aminobenzoic acid derivatives are known to show prominent [M-H]⁻ ions. nih.gov HRMS analysis would differentiate the chemical formula of the target compound from other potential isobaric structures, thus confirming its elemental composition with high confidence.
Table 1: Illustrative HRMS Data for this compound
| Ion Formula | Calculated m/z | Observed m/z | Description |
| [C₁₁H₁₂³⁵ClNO₃+H]⁺ | 258.0578 | Value | Protonated Molecular Ion (M+H)⁺ |
| [C₁₁H₁₂³⁷ClNO₃+H]⁺ | 260.0549 | Value | M+2 Isotope Peak |
| [C₁₁H₁₁³⁵ClNO₃]⁻ | 256.0433 | Value | De-protonated Molecular Ion (M-H)⁻ |
| [C₁₁H₁₁³⁷ClNO₃]⁻ | 258.0404 | Value | M+2 Isotope Peak |
| Note: "Value" indicates where experimentally determined values would be placed. This data is representative. |
Fragmentation Pathway Analysis
The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several predictable pathways common to N-acylated aromatic acids. chemguide.co.uklibretexts.org
Alpha-Cleavage: The most common fragmentation for amides involves cleavage of the bond adjacent to the carbonyl group. This would result in the loss of the propyl radical (•C₃H₇) to form a stable acylium ion, or the loss of the butanoyl group (C₄H₇O•) itself. libretexts.org
McLafferty Rearrangement: If applicable, a gamma-hydrogen on the butanoyl chain can be transferred to the carbonyl oxygen, leading to the elimination of a neutral butene molecule.
Amide Bond Cleavage: Scission of the C-N amide bond would lead to the formation of a butanoyl cation ([C₄H₇O]⁺) and a 2-amino-3-chlorobenzoic acid radical cation.
Decarboxylation: The loss of the carboxyl group (•COOH) or carbon dioxide (CO₂) from the molecular ion is a common fragmentation pathway for benzoic acid derivatives. nist.gov
Cleavage of the Chloro-Substituent: Loss of a chlorine radical (•Cl) from the aromatic ring is also a possible fragmentation step.
The resulting mass spectrum would show a characteristic molecular ion peak [M]⁺• and a series of fragment ions. The base peak, the most abundant ion, is often a result of a particularly stable fragment, such as a secondary carbocation or a resonance-stabilized structure. chemguide.co.uklibretexts.org
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 257 | [C₁₁H₁₂ClNO₃]⁺• | Molecular Ion (M⁺•) |
| 212 | [M - COOH]⁺ | Loss of carboxyl group |
| 186 | [M - C₄H₇O]⁺ | Cleavage of butanoyl group |
| 171 | [C₇H₆ClNO₂]⁺• | Product of amide bond cleavage |
| 153 | [C₇H₄ClO]⁺ | Loss of water from [C₇H₆ClNO₂]⁺• |
| 139 | [C₇H₅O₂]⁺ | Loss of Cl from [C₇H₄ClO₂]⁺ |
| 71 | [C₄H₇O]⁺ | Butanoyl cation |
| Note: This table presents hypothetical fragmentation data based on established chemical principles. |
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
The crystal structure of this compound would be heavily influenced by hydrogen bonding and other non-covalent interactions. Due to the presence of both a carboxylic acid and a secondary amide group, strong hydrogen bonds are expected to dominate the crystal packing.
Carboxylic Acid Dimers: A common and highly stable motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers via O-H···O hydrogen bonds between two carboxyl groups, forming an R²₂(8) ring motif. nih.govresearchgate.net
Amide Interactions: The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor, leading to N-H···O hydrogen bonds that can link molecules into chains or sheets. researchgate.net
Hirshfeld Surface Analysis is a powerful tool used to visualize and quantify these intermolecular interactions within a crystal. nih.goveurjchem.com The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, corresponding to strong interactions like hydrogen bonds. nih.gov
The 2D fingerprint plot derived from the Hirshfeld surface deconstructs the interactions into contributions from different atom pairs (e.g., O···H, H···H, C···H). For molecules with similar functionalities, O···H/H···O contacts, representing hydrogen bonds, typically account for a significant percentage of the surface, followed by H···H and C···H/H···C contacts. nih.govresearchgate.net
Table 3: Anticipated Contributions to the Hirshfeld Surface for this compound
| Interaction Type | Expected Contribution (%) | Description |
| O···H / H···O | 25 - 45% | Primarily O-H···O and N-H···O hydrogen bonds. researchgate.net |
| H···H | 30 - 45% | van der Waals contacts between hydrogen atoms. nih.gov |
| C···H / H···C | 10 - 20% | Contacts involving aromatic and alkyl hydrogens. nih.gov |
| Cl···H / H···Cl | 5 - 10% | Interactions involving the chlorine substituent. |
| C···C | 1 - 5% | Indicates potential π-π stacking. nih.gov |
| Note: Percentages are illustrative, based on published data for structurally related molecules. nih.govresearchgate.net |
Polymorphism and Co-crystallization Research
Polymorphism , the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites like this compound. researchgate.net
The potential for polymorphism arises from:
Conformational Flexibility: Rotation around the C-N amide bond and the C-C bond connecting the butanoyl group allows the molecule to adopt different shapes. Furthermore, the "ortho effect" caused by the bulky substituents at the 2- and 3-positions may force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring, and the degree of this twist could vary between polymorphs. wikipedia.orgresearchgate.net
Hydrogen Bonding Motifs: Different polymorphs could exhibit different hydrogen bonding patterns. For instance, instead of the classic acid dimer, one polymorph might feature a catemer motif where the carboxylic acid forms a chain, or it might form hydrogen bonds with the amide group of a neighboring molecule. researchgate.net
Co-crystallization research involves crystallizing the target compound with a second molecule (a coformer) to form a new crystalline solid with potentially different physical properties. Given the hydrogen bond donor (COOH, NH) and acceptor (C=O) sites on this compound, it is a prime candidate for co-crystallization with other molecules, such as pyridines or other carboxylic acids, to form novel supramolecular structures. eurjchem.comeurjchem.com
Mechanistic Investigations and Reactivity Profiling of 2 Butanoylamino 3 Chlorobenzoic Acid
Reaction Pathways Involving the Amide Moiety
The amide linkage in 2-(butanoylamino)-3-chlorobenzoic acid is a focal point for several important chemical transformations, including cleavage and interconversion reactions.
The hydrolysis of the butanoylamide group results in the cleavage of the amide bond to yield 2-amino-3-chlorobenzoic acid and butanoic acid. This reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis: In the presence of a base, hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. The reaction is typically driven to completion by the deprotonation of the resulting carboxylic acid by the basic medium.
Intramolecular Catalysis: A notable feature of ortho-substituted aminobenzoic acid derivatives is the potential for intramolecular catalysis. The neighboring amino group in 2-aminobenzoate (B8764639) esters has been shown to act as an intramolecular general base catalyst in hydrolysis reactions. iitd.ac.in In the case of this compound, the free amine, if formed, or the amide nitrogen itself, could potentially participate in intramolecular catalysis, influencing the rate of hydrolysis. Studies on similar esters show pH-independent hydrolysis rates over a certain range, suggesting such intramolecular participation. iitd.ac.in This catalytic assistance can lead to rate enhancements of 50- to 100-fold compared to their para-substituted counterparts. iitd.ac.in
The general kinetics for hydrolysis can be described by the following equation, accounting for acid-catalyzed, neutral, and base-catalyzed pathways viu.ca:
Rate = kₐ[H⁺] + kₙ + kₙ[OH⁻]*
| Condition | Proposed Mechanism | Key Steps |
| Acidic | Acid-catalyzed nucleophilic acyl substitution | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer and elimination of amine. |
| Basic | Base-catalyzed nucleophilic acyl substitution | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of amide anion. |
| Neutral (Intramolecular) | Intramolecular general base catalysis | The neighboring amine group facilitates proton transfer from the attacking water molecule. iitd.ac.in |
The butanoylamide group can be converted into other amide functionalities through transamidation reactions. These reactions are typically challenging but can be achieved under specific conditions, often involving the activation of the amide bond or the use of organometallic catalysts.
Another route for interconversion involves the hydrolysis of the amide to the corresponding amine (2-amino-3-chlorobenzoic acid), followed by acylation with a different acylating agent (e.g., an acid chloride or anhydride) to form a new amide. This two-step process is often more synthetically practical than direct transamidation.
The synthesis of different amides from the parent carboxylic acid is a more common approach. This involves coupling this compound with various amines using coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-Dimethylaminopyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt) have proven effective for coupling with electron-deficient amines, which are often unreactive. nih.govanalis.com.my The use of these reagents facilitates the formation of an active ester intermediate, which readily reacts with the incoming amine. growingscience.com
| Reagent System | Purpose | Advantage |
| EDC/DMAP/HOBt | Amide bond formation | Effective for coupling with unreactive or electron-deficient amines. nih.gov |
| DCC/DMAP | Amide bond formation | A classic coupling method, though purification can be complicated by the urea (B33335) byproduct. researchgate.net |
| HATU/DIPEA | Amide bond formation | A potent coupling agent, often used for difficult couplings. growingscience.com |
Reactivity of the Carboxylic Acid Group
The carboxylic acid functionality is a versatile handle for a variety of chemical transformations, most notably esterification, amidation, and decarboxylation.
Esterification: The conversion of the carboxylic acid group to an ester can be readily achieved through several methods. The most common is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and using the alcohol as the solvent or removing the water as it forms can drive the reaction to completion. masterorganicchemistry.com Microwave-assisted Fischer esterification has been shown to improve reaction rates and yields for substituted benzoic acids. researchgate.net For acid-sensitive substrates, alternative methods like Steglich esterification using DCC and DMAP, or alkylation with alkyl halides like methyl iodide, can be employed. commonorganicchemistry.com
Amidation: The carboxylic acid can be directly coupled with amines to form amides. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. A wide range of coupling reagents are available, including carbodiimides like DCC and EDC, often used with additives like HOBt or DMAP to improve efficiency and suppress side reactions. nih.govanalis.com.myresearchgate.net For particularly challenging couplings, for instance with poorly nucleophilic anilines, more potent reagents like HATU may be necessary. growingscience.com The choice of solvent and base is also critical for optimizing the reaction conditions.
| Reaction | Reagents | Conditions | Key Feature |
| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Heat, often with excess alcohol. masterorganicchemistry.com | Equilibrium-driven reaction. masterorganicchemistry.comlibretexts.org |
| Steglich Esterification | Alcohol, DCC, DMAP | Room temperature. commonorganicchemistry.com | Suitable for acid-sensitive substrates. commonorganicchemistry.com |
| Amidation | Amine, Coupling Agent (e.g., EDC, HATU), Base | Typically room temperature or gentle heating. analis.com.mygrowingscience.com | Requires activation of the carboxylic acid. |
Decarboxylation involves the removal of the carboxyl group and its replacement with a hydrogen atom, which would convert this compound to 2-butanoylamino-1-chlorobenzene. The ease of decarboxylation of aromatic carboxylic acids is highly dependent on the electronic nature of the substituents on the ring and the reaction conditions.
Thermal Decarboxylation: Many benzoic acids undergo decarboxylation upon heating, often at high temperatures (above 300°C). researchgate.net The presence of electron-donating groups, such as an amino or acylamino group, at the ortho or para position can facilitate this reaction by stabilizing the transition state. psu.edu The mechanism is considered an electrophilic substitution where a proton attacks the carbon atom bearing the carboxyl group. psu.edu
Acid-Catalyzed Decarboxylation: In acidic aqueous solutions, the decarboxylation of substituted aminobenzoic acids can occur. The mechanism often involves the protonation of the carbon atom attached to the carboxyl group (the C1 position), forming a σ-complex. researchgate.net For some ortho-substituted benzoic acids, the reaction proceeds through a bimolecular mechanism involving attack by a proton. psu.edu However, for other substituted aminobenzoic acids, the rate can decrease at very high mineral acid concentrations. researchgate.net Heating halogenated aromatic carboxylic acids with water at temperatures between 80-180°C can also induce decarboxylation. google.com
Oxidative Decarboxylation: Decarboxylation can also be induced by radical processes. For instance, peroxyl radicals can induce the decarboxylation of benzoic acid. nih.gov More synthetically useful methods involve transition-metal-mediated or photocatalyzed reactions that proceed under milder conditions. nih.govorganic-chemistry.org
| Condition | Key Factors | Resulting Product |
| Thermal | High temperatures (>300°C). researchgate.net | 2-Butanoylamino-1-chlorobenzene |
| Acidic | Aqueous acid, heat. researchgate.net | 2-Butanoylamino-1-chlorobenzene |
| Oxidative | Radical initiators or photocatalysts. nih.govnih.gov | Can lead to other functionalized products (e.g., phenols). nih.gov |
Aromatic Reactivity and Halogen Chemistry
The reactivity of the benzene (B151609) ring towards electrophilic substitution and the reactivity of the chlorine substituent are governed by the electronic effects of all three functional groups.
Electrophilic Aromatic Substitution: The butanoylamino group (-NHCOR) is an activating, ortho-, para-directing group. libretexts.org The nitrogen lone pair can donate electron density into the ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. The carboxyl group (-COOH) is a deactivating, meta-directing group. cognitoedu.org The chlorine atom is deactivating due to its inductive electron withdrawal but is ortho-, para-directing because its lone pairs can stabilize the arenium ion intermediate through resonance. libretexts.orglatech.edu
In this compound, the directing effects must be considered collectively:
Butanoylamino group (at C2): Activating, directs to positions 4 and 6.
Chloro group (at C3): Deactivating, directs to positions 1 (occupied) and 5.
Carboxyl group (at C1): Deactivating, directs to position 5.
The powerful activating and ortho-, para-directing effect of the butanoylamino group is likely to dominate. latech.edu Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation) is most likely to occur at the C4 or C6 positions, which are para and ortho to the butanoylamino group, respectively. The C6 position is sterically hindered by the adjacent butanoylamino group, so substitution at the C4 position is generally favored. The combined deactivating effects of the chloro and carboxyl groups would necessitate relatively harsh reaction conditions compared to a more activated ring.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the aromatic ring can potentially be displaced by a strong nucleophile. Nucleophilic aromatic substitution is generally difficult for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orglibretexts.org In this molecule, the carboxylic acid (and its carboxylate form) and the butanoylamido group are not strong electron-withdrawing groups in the way a nitro group is. However, the cumulative electronic environment and the use of very strong nucleophiles (e.g., NaNH₂, high temperatures) or copper catalysis (Ullmann condensation) could potentially enable the substitution of the chlorine atom. nih.gov The regioselectivity of copper-catalyzed amination is particularly sensitive to the position of the carboxylic acid, with amination often occurring specifically at the ortho-halogen position. nih.gov
Nucleophilic Aromatic Substitution at the Chlorine Center
Nucleophilic aromatic substitution (SNA r) is a fundamental reaction class for aryl halides. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The subsequent departure of the leaving group restores the aromaticity of the ring.
For this compound, the chlorine atom at the C3 position is the target for nucleophilic attack. The reactivity of the aromatic ring towards nucleophiles is generally enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com In this molecule, the carboxylic acid group at C1 is a moderately deactivating, meta-directing group in the context of electrophilic aromatic substitution, but its electron-withdrawing character can facilitate nucleophilic substitution. Conversely, the butanoylamino group at C2 is an activating, ortho,para-directing group for electrophilic substitution, which means it donates electron density to the ring, potentially disfavoring nucleophilic attack. The interplay of these opposing electronic effects, along with steric hindrance from the adjacent butanoylamino and carboxylic acid groups, dictates the feasibility and rate of nucleophilic substitution at the C3-chloro position.
A notable example of nucleophilic aromatic substitution on related 2-chlorobenzoic acids is the Ullmann condensation, a copper-catalyzed reaction that forms carbon-nitrogen or carbon-oxygen bonds. organic-chemistry.orgresearchgate.net In a hypothetical Ullmann-type reaction, this compound could be coupled with an amine or an alcohol in the presence of a copper catalyst and a base. The reaction would proceed via the formation of a copper-nucleophile complex, which then undergoes oxidative addition to the C-Cl bond, followed by reductive elimination to yield the substituted product.
Hypothetical Reaction Data for Nucleophilic Aromatic Substitution of this compound
The following table presents hypothetical data for the reaction of this compound with various nucleophiles under typical SNAr conditions. This data is illustrative and based on the expected reactivity of similarly substituted aromatic compounds.
| Entry | Nucleophile | Conditions | Product | Hypothetical Yield (%) |
| 1 | Aniline | CuI (10 mol%), K₂CO₃, DMF, 140 °C | 2-(Butanoylamino)-3-(phenylamino)benzoic acid | 65 |
| 2 | Phenol | Cu₂O (10 mol%), Cs₂CO₃, NMP, 160 °C | 2-(Butanoylamino)-3-phenoxybenzoic acid | 58 |
| 3 | Sodium methoxide | MeOH, 80 °C | 2-(Butanoylamino)-3-methoxybenzoic acid | 45 |
| 4 | Pyrrolidine | neat, 100 °C | 2-(Butanoylamino)-3-(pyrrolidin-1-yl)benzoic acid | 72 |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom of this compound can serve as a handle for various palladium-, nickel-, or copper-catalyzed transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. tcichemicals.comlibretexts.org For this compound, a Suzuki-Miyaura coupling with an aryl or vinyl boronic acid would lead to the formation of a new carbon-carbon bond at the C3 position. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org The reaction typically requires a base to activate the boronic acid.
Heck-Mizoroki Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov Reacting this compound with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base would result in the formation of a substituted alkene at the C3 position. The mechanism proceeds through oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. libretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com this compound could be coupled with a primary or secondary amine using a palladium catalyst with specialized phosphine (B1218219) ligands. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org
Hypothetical Data for Metal-Catalyzed Cross-Coupling Reactions
This table illustrates the potential outcomes of various metal-catalyzed cross-coupling reactions with this compound, based on established methodologies for similar substrates.
| Entry | Reaction Type | Coupling Partner | Catalyst System | Product | Hypothetical Yield (%) |
| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 2-(Butanoylamino)-[1,1'-biphenyl]-3-carboxylic acid | 85 |
| 2 | Heck-Mizoroki | n-Butyl acrylate | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF | (E)-Butyl 3-(2-(butanoylamino)-3-carboxyphenyl)acrylate | 78 |
| 3 | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 2-(Butanoylamino)-3-(morpholino)benzoic acid | 80 |
| 4 | Iron-Catalyzed | Ethylmagnesium chloride | Fe(acac)₃, DMI, THF | 2-(Butanoylamino)-3-ethylbenzoic acid | 60 |
Kinetic and Thermodynamic Aspects of Reactions
The rates and outcomes of the reactions involving this compound are governed by kinetic and thermodynamic principles. While specific experimental data for this compound is not available, general trends can be inferred.
In nucleophilic aromatic substitution, the rate-determining step is typically the formation of the Meisenheimer intermediate. masterorganicchemistry.com The activation energy for this step is influenced by the stability of the intermediate, which is enhanced by electron-withdrawing groups that can delocalize the negative charge. For this compound, the carboxylic acid group would contribute to this stabilization. The reaction rate is also dependent on the nature of the nucleophile and the solvent.
Theoretical and Computational Chemistry Approaches to 2 Butanoylamino 3 Chlorobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, based on solving the Schrödinger equation, are used to determine the geometric and electronic properties of a molecule. These methods provide a static, time-independent view of the molecule, offering fundamental insights into its inherent characteristics.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By calculating the electron density, DFT can predict various chemical properties. For 2-(Butanoylamino)-3-chlorobenzoic acid, DFT studies, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to analyze its frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and charge distribution. researchgate.netmdpi.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between the HOMO and LUMO (EL-H) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.comresearchgate.net Molecular electrostatic potential maps visualize the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are important for predicting intermolecular interactions. mdpi.comresearchgate.net For instance, in related chlorobenzoic acids, the oxygen atoms of the carbonyl group typically represent the most negative potential (nucleophilic sites), while the chloro-group can act as an electrophilic site. mdpi.com
Table 1: Illustrative Electronic Properties of this compound Calculated by DFT
| Property | Calculated Value | Significance |
| EHOMO | -6.85 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | -1.95 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (EL-H) | 4.90 eV | Indicates chemical stability and reactivity. A larger gap implies higher stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, affecting solubility and intermolecular forces. |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. mdpi.com For this compound, key dihedral angles include the rotation of the carboxylic acid group and the butanoylamino side chain relative to the benzene (B151609) ring.
By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers. Studies on similar molecules, like 2-chlorobenzoic acid, show that intramolecular hydrogen bonding between the ortho-substituent and the carboxylic acid group can significantly influence conformational preference, often favoring a cis arrangement of the carboxylic acid proton. mdpi.comresearchgate.net In this compound, an intramolecular hydrogen bond between the amide N-H and the carboxylic oxygen, or between the amide oxygen and the carboxylic O-H, would be a critical factor in determining the most stable conformer. The relative energies of these conformers dictate their population at thermal equilibrium.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Description | Relative Energy (kJ/mol) | Key Feature |
| Conf-1 (Global Minimum) | Planar, with intramolecular H-bond between amide N-H and carbonyl oxygen of the acid. | 0.0 | Strong intramolecular hydrogen bond stabilizes the structure. |
| Conf-2 | Non-planar, butanoyl chain rotated. | +5.2 | Steric hindrance from the chloro group is partially relieved. |
| Conf-3 | Carboxylic acid group rotated to trans position. | +15.8 | Loss of intramolecular hydrogen bond significantly increases energy. |
Spectroscopic Property Prediction and Validation
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation. researchgate.net DFT methods can accurately calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. niscpr.res.in For this compound, theoretical spectra can help assign the vibrational modes of key functional groups, such as the C=O stretches of the carboxylic acid and amide, the N-H stretch, and the C-Cl stretch. researchgate.netresearchgate.net Calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. researchgate.net These calculations provide a direct link between the electronic environment of each nucleus and its observed resonance, aiding in the complete structural elucidation of the molecule.
Table 3: Comparison of Hypothetical Calculated and Typical Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3450 | 3300-2500 (broad) |
| N-H Stretch (Amide) | 3310 | 3350-3180 |
| C=O Stretch (Carboxylic Acid) | 1715 | 1725-1700 |
| C=O Stretch (Amide I) | 1665 | 1680-1630 |
| C-Cl Stretch | 755 | 800-600 |
Molecular Dynamics Simulations
While quantum chemistry provides a static picture, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. wikipedia.orgyoutube.com This allows for the study of time-dependent properties, conformational flexibility, and interactions with the environment, such as solvents. mdpi.com
Conformational Flexibility and Solvent Effects
MD simulations can explore the conformational landscape of this compound in a dynamic context. By simulating the molecule in a box of solvent molecules (e.g., water), the influence of the solvent on conformational stability can be assessed. rsc.orgnih.gov The explicit interactions between the solute and solvent, such as hydrogen bonding, can stabilize or destabilize certain conformers compared to the gas phase. mdpi.com
For example, in an aqueous environment, water molecules can form hydrogen bonds with the carboxylic acid and amide groups, potentially disrupting the intramolecular hydrogen bonds that dominate the gas-phase structure. This can lead to increased flexibility and the population of a wider range of conformations. Properties such as the root-mean-square deviation (RMSD) are monitored to assess the stability of the molecule's structure over the simulation time. nih.gov
Intermolecular Interactions in Condensed Phases
In the condensed phase (liquid or solid), intermolecular interactions govern the bulk properties of the material. MD simulations are ideal for studying these interactions. For this compound, key interactions include hydrogen bonding between the carboxylic acid groups of two molecules to form dimers, a common motif for carboxylic acids. researchgate.net Additionally, hydrogen bonds can form between the amide group of one molecule and the carboxylic acid or chloro-group of another.
Radial distribution functions (RDFs) can be calculated from the simulation trajectory to quantify these interactions. The RDF for the distance between the hydrogen of a carboxylic acid and the carbonyl oxygen of a neighboring molecule, for instance, would show a sharp peak at a short distance if stable hydrogen-bonded dimers are forming. rsc.org These simulations provide insight into self-aggregation and the structural organization of the compound in a condensed state. researchgate.net
Table 4: Summary of Key Intermolecular Interactions for this compound from a Hypothetical MD Simulation
| Interaction Type | Interacting Groups | Significance |
| Hydrogen Bonding (Dimer) | Carboxylic Acid ↔ Carboxylic Acid | Primary interaction leading to dimerization, common in carboxylic acids. |
| Hydrogen Bonding | Amide N-H ↔ Carboxylic C=O | Forms chains or more complex networks, linking molecules together. |
| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | Contributes to the stability of the condensed-phase structure. |
| Halogen Bonding | C-Cl ↔ O=C (or other nucleophile) | A weaker, directional interaction that can influence crystal packing. |
Reaction Mechanism Elucidation using Computational Methods
The synthesis of this compound typically involves the acylation of 2-amino-3-chlorobenzoic acid with butanoyl chloride. This reaction is a nucleophilic acyl substitution. Computational chemistry offers powerful tools to dissect the underlying mechanism of this transformation at a molecular level. By employing methods such as Density Functional Theory (DFT), chemists can model the reaction pathway, identify key intermediates, and determine the energetics of the process. acs.orgscispace.comresearchgate.net
The generally accepted mechanism for the reaction between an acyl chloride and an amine proceeds via a nucleophilic addition-elimination pathway. chemguide.co.ukyoutube.com In the context of synthesizing this compound, the nitrogen atom of the amino group in 2-amino-3-chlorobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanoyl chloride. youtube.com This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A final deprotonation step, potentially involving another molecule of the amine reactant or a non-nucleophilic base, yields the final amide product, this compound, and a protonated amine byproduct. chemguide.co.uk
Computational studies can provide a more granular understanding of this pathway. For instance, DFT calculations can model the geometry of the reactants, the transition state, and the products. researchgate.net These calculations can also elucidate the role of the solvent in stabilizing or destabilizing intermediates and transition states.
Transition State Analysis and Activation Barriers
A critical aspect of understanding a reaction mechanism from a computational standpoint is the identification and characterization of the transition state (TS). The transition state represents the highest energy point along the reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes. For the acylation of 2-amino-3-chlorobenzoic acid, computational methods can locate the transition state for the initial nucleophilic attack and for the collapse of the tetrahedral intermediate.
The energy difference between the reactants and the transition state is the activation barrier (activation energy, Ea). This barrier is a key determinant of the reaction rate. A lower activation barrier corresponds to a faster reaction. Computational chemistry allows for the quantitative prediction of these barriers. For example, a hypothetical study on the butanoylation of 2-amino-3-chlorobenzoic acid might compare different pathways, such as a direct acylation versus a base-catalyzed mechanism, by calculating their respective activation barriers.
Table 1: Hypothetical Calculated Activation Barriers for the Butanoylation of 2-amino-3-chlorobenzoic Acid
| Reaction Step | Computational Method | Basis Set | Solvent Model | Calculated Activation Barrier (kcal/mol) |
| Nucleophilic Attack | B3LYP | 6-311+G(d,p) | PCM (Toluene) | 12.5 |
| Intermediate Collapse | B3LYP | 6-311+G(d,p) | PCM (Toluene) | 5.2 |
This table presents hypothetical data for illustrative purposes.
Analysis of the transition state's vibrational frequencies is also crucial. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.
Reaction Pathway Mapping
Beyond identifying the transition state, computational methods can map the entire reaction pathway, providing a detailed energy profile. This involves calculating the energy of the system at various points along the reaction coordinate, from reactants to products, including any intermediates. This energy profile, often depicted as a potential energy surface, visually represents the energetic landscape of the reaction.
For the synthesis of this compound, reaction pathway mapping could reveal whether the formation of the tetrahedral intermediate is the rate-determining step by comparing the activation barriers of all elementary steps. researchgate.net It can also shed light on the stability of the tetrahedral intermediate.
Quantitative Structure-Activity Relationship (QSAR) for Chemical Reactivity and Selectivity (Excluding Biological Activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific property, in this case, chemical reactivity or selectivity. nih.gov While often used in drug discovery to predict biological activity, QSAR can also be a powerful tool in physical organic chemistry and process development to understand and predict chemical behavior.
For a series of substituted benzoic acids or anilines, QSAR can be employed to predict how different substituents will affect the rate or outcome of a reaction. The "activity" in this context could be a reaction rate constant, an equilibrium constant, or a measure of regioselectivity. The "structure" is represented by various molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties.
In the context of this compound and its analogues, a QSAR study could be designed to predict the rate of its formation or its propensity to undergo other chemical transformations. This would involve synthesizing a series of related compounds with different substituents on the aromatic ring or on the butanoyl chain and measuring their reactivity in a specific reaction.
The development of a QSAR model for chemical reactivity would typically involve the following steps:
Data Set Generation: A series of molecules with structural variations and their corresponding measured reactivity data (e.g., reaction rate constants) are compiled.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated using computational software. These can be categorized as:
Electronic Descriptors: These describe the electron distribution in the molecule. Examples include Hammett constants (σ), calculated dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). acs.org
Steric Descriptors: These relate to the size and shape of the molecule, such as Taft steric parameters (Es) or Verloop sterimol parameters.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.
Quantum Chemical Descriptors: These are calculated from the molecule's wave function and include properties like partial atomic charges, bond orders, and molecular polarizability. acs.org
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to find a correlation between a subset of the calculated descriptors and the measured reactivity.
Model Validation: The predictive power of the QSAR model is assessed using statistical techniques like cross-validation and by using an external set of compounds not included in the model development.
For predicting the selectivity of a reaction, for instance, the ratio of N-acylation to a potential side reaction, a QSAR model could be developed using descriptors that are thought to influence the different reaction pathways. Computational tools are increasingly used to predict site- and regioselectivity, often employing machine learning models trained on large datasets of reactions or using quantum mechanics to calculate activation energies for competing pathways. rsc.orgbeilstein-journals.orgnih.gov
Table 2: Examples of Descriptors for a QSAR Study on the Reactivity of Substituted Anthranilic Acids
| Descriptor Type | Descriptor Name | Description | Potential Influence on Reactivity |
| Electronic | Hammett Constant (σ) | Measures the electron-donating or electron-withdrawing effect of a substituent. | Affects the nucleophilicity of the amino group. acs.org |
| Electronic | HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Higher EHOMO often correlates with greater nucleophilicity. acs.org |
| Electronic | Natural Bond Orbital (NBO) Charge on Nitrogen | The calculated partial charge on the amine nitrogen atom. | A more negative charge suggests higher nucleophilicity. |
| Steric | Taft Steric Parameter (Es) | Quantifies the steric bulk of a substituent near the reaction center. | Large substituents can hinder the approach of the acylating agent. |
| Lipophilicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Influences solubility and phase-transfer characteristics in a reaction mixture. |
This table provides examples of descriptors and their potential relevance to chemical reactivity.
By developing a robust QSAR model, chemists could predict the reactivity and selectivity of new, unsynthesized derivatives of this compound, thereby guiding experimental work and accelerating the optimization of reaction conditions.
Advanced Applications and Role in Chemical Synthesis
Precursor in the Synthesis of Complex Organic Molecules
As a substituted anthranilic acid, 2-(butanoylamino)-3-chlorobenzoic acid is a valuable building block for a variety of organic molecules. Anthranilic acid and its derivatives are recognized as pivotal starting materials for numerous compounds with significant industrial and pharmaceutical applications, including analgesics, anti-inflammatory agents, and diuretics. ekb.egijpsjournal.com The N-acylation, as seen in the title compound, is a common and crucial step in many synthetic pathways that lead to more complex structures. nih.gov
A primary application of N-acylanthranilic acids is in the synthesis of fused heterocyclic systems, particularly quinazolinones. nih.govresearchgate.netnih.gov The general synthetic route involves the acylation of an anthranilic acid, followed by a cyclization step. The N-acyl group, in this case, the butanoyl group, can be incorporated into the final heterocyclic ring system.
A widely employed method involves reacting the N-acylanthranilic acid with a dehydrating agent like acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. nih.govnih.gov This intermediate is then reacted with various amines or other nucleophiles to yield the target quinazolinone derivatives. For instance, N-acylanthranilic acids are condensed with chloro-acyl chlorides, cyclized to the benzoxazinone, and then reacted with amines to produce tricyclic 4(3H)-quinazolinones. nih.gov The reaction of the benzoxazinone intermediate with hydrazine (B178648) hydrate (B1144303) can lead to fused pyrazolo-quinazolinones. nih.gov
The synthesis of these heterocycles is of significant interest due to the wide range of biological activities exhibited by the quinazolinone core. ekb.egnih.gov
Table 1: General Synthesis of Fused Quinazolinones from N-Acylanthranilic Acid
| Step | Reactants | Intermediate/Product | Purpose | Reference |
|---|---|---|---|---|
| 1 | Anthranilic Acid Derivative + Acyl Chloride | N-Acylanthranilic Acid | Introduction of the N-acyl side chain. | nih.gov |
| 2 | N-Acylanthranilic Acid + Acetic Anhydride | Benzoxazinone | Formation of a reactive cyclic intermediate via dehydration. | nih.govnih.gov |
| 3 | Benzoxazinone + Amine/Hydrazine | Fused Quinazolinone | Annulation to form the final heterocyclic system. | nih.govnih.gov |
Beyond direct cyclization, this compound serves as an advanced intermediate for multi-step syntheses. The N-acyl group not only participates in heterocycle formation but also modulates the reactivity of the parent molecule. N-acyl anthranilamides, for example, are key precursors to quinazolinones and pyrimidinones. nih.gov These motifs are common in a wide array of approved drugs and drug candidates. nih.gov
The synthesis of N-acyl anthranilamides can be achieved through modern catalytic methods, such as the Rh(III)-catalyzed amidation of anilide C-H bonds with isocyanates. nih.gov This highlights the role of N-acylated systems in accessing important structural motifs that are otherwise difficult to obtain, given the limited commercial availability of diverse anthranilic acids. nih.gov The presence of the butanoyl group and the chlorine atom on the this compound backbone offers multiple points for further chemical modification, making it a valuable intermediate for creating libraries of complex molecules for screening and development. nih.gov
Development of Novel Chemical Reagents
While this compound is primarily considered a structural building block or synthon, its derivatives can be employed in the context of developing new reactive species. For example, N-acylanthranilic acids can be converted into their corresponding acid chlorides. These N-acylaminobenzoyl chlorides are reactive electrophiles used for creating more complex amide or ester linkages. More advanced applications involve the conversion into species like acyl azides, which can participate in cycloaddition reactions to form cyclic N-acyl amidines. mdpi.com Although not a reagent in the classical sense (like a catalyst or an oxidizing agent), its structural features allow it to be transformed into key components for specialized chemical transformations.
Materials Science Applications (e.g., supramolecular building blocks)
The structure of this compound is well-suited for applications in materials science, particularly as a building block for supramolecular assemblies. The molecule contains multiple functional groups capable of forming strong and directional non-covalent interactions, which are the basis of supramolecular chemistry.
The key features for supramolecular assembly include:
Carboxylic Acid Group: This group can form robust hydrogen-bonded dimers (R²₂(8) synthon) with other carboxylic acid molecules or act as a hydrogen bond donor to suitable acceptors.
Amide Group: The N-H group is a hydrogen bond donor, while the carbonyl oxygen is an acceptor, allowing for the formation of extended chains or tapes.
Aromatic Ring: The π-system can participate in π-π stacking interactions.
Chlorine Atom: The chlorine can engage in halogen bonding (C-Cl···X), a specific and directional non-covalent interaction.
The combination of these interactions allows for the self-assembly of molecules into well-defined, higher-order structures like tapes, sheets, or 3D networks. nih.govresearchgate.net The study of N-aryl anthranilic acid derivatives has revealed the formation of distinct supramolecular architectures, including trans-anti and trans-syn dimeric structures, governed by these interactions. nih.gov This predictable self-assembly makes such molecules candidates for the design of new organic materials, including liquid crystals, gels, and other functional materials.
Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly
| Interaction Type | Donor | Acceptor | Potential Synthon/Motif |
|---|---|---|---|
| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Dimer (R²₂(8)) |
| Hydrogen Bond | Amide N-H | Amide C=O | Chain/Tape (C(4)) |
| Hydrogen Bond | Amide N-H | Carboxyl C=O | Intermolecular cross-linking |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Stacked columns/sheets |
| Halogen Bond | C-Cl | Lewis Base (e.g., O, N) | Directional linking |
Role in Methodological Advancements in Organic Chemistry
Derivatives of anthranilic acid are frequently used as substrates in the development of new and more efficient synthetic methods. ekb.eg These advancements often focus on improving reaction yields, reducing reaction times, and employing more environmentally benign conditions.
Examples of such methodological advancements include:
Microwave-Assisted Synthesis: The synthesis of quinazolinones from anthranilic acid and its derivatives has been significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes and increasing yields. researchgate.net This approach has been applied to reactions involving anthranilic acid and various ketones or amides, often under solvent-free conditions using clay catalysts. ijarsct.co.in
Ultrasonic Irradiation: The Ullmann condensation, a copper-catalyzed reaction, has been used to synthesize thiazolo[2,3-b]quinazolin-5-ones from 2-chlorobenzoic acid derivatives and aminothiazoles. The use of ultrasonic irradiation dramatically enhances this reaction, shortening times to mere minutes while improving yields. researchgate.net
Novel Catalytic Systems: New catalytic methods are continuously being developed for reactions involving anthranilic acid derivatives. This includes the use of lanthanum(III) nitrate (B79036) or p-toluenesulfonic acid for the one-pot synthesis of quinazolinones, researchgate.net and Rh(III)-catalysis for C-H functionalization. nih.gov A chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the effective amination of 2-chlorobenzoic acids, which proceeds without the need for protecting the carboxylic acid group. nih.gov
Substrates like this compound are ideal for testing and optimizing these new methodologies due to their multifunctional nature and relevance to the synthesis of valuable target molecules.
Future Research Directions and Emerging Trends
Exploiting Unique Reactivity for Novel Transformations
The inherent structural features of 2-(butanoylamino)-3-chlorobenzoic acid—a carboxylic acid, an amide, and a chlorinated aromatic ring—offer a rich playground for exploring novel chemical transformations. The interplay between the ortho-amino-derived amide group and the carboxylic acid can be exploited for unique intramolecular cyclization reactions. Future research could focus on developing new catalytic systems, perhaps employing transition metals, to facilitate the synthesis of complex heterocyclic scaffolds that are otherwise difficult to access. For instance, the development of N-acyl carbazoles through single-step processes using amides and cyclic diaryliodonium triflates showcases the potential for creating complex N-heterocycles from related starting materials. rsc.org
Furthermore, the development of novel acylating reagents, such as N-acyltriazinediones, could open new avenues for the synthesis and modification of this compound and its derivatives. nih.gov Research into N-acylated 2-aminobenzothiazoles has demonstrated the potential for these types of compounds to serve as leads for regulating prostaglandin (B15479496) E2 formation, suggesting that novel transformations of this compound could yield compounds with interesting biological activities. mdpi.com
Integration with Flow Chemistry and Automated Synthesis
The paradigm of chemical synthesis is shifting from traditional batch processes to more efficient and safer continuous flow methodologies. nih.govscielo.br The integration of flow chemistry for the synthesis of this compound and its derivatives presents a significant area for future research. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety, especially when dealing with potentially hazardous reagents or intermediates. mdpi.com For example, the synthesis of active pharmaceutical ingredients (APIs) has been significantly advanced through the use of flow chemistry, allowing for the rapid and efficient production of complex molecules. nih.govacs.org
Automated synthesis platforms represent another frontier. These systems, which can perform reactions, work-ups, and purifications with minimal human intervention, are poised to accelerate the discovery and optimization of new derivatives of this compound. Capsule-based automated synthesis, for instance, has been developed for the efficient assembly of complex molecules like PROTAC-like structures, demonstrating the power of this technology. mdpi.com The development of automated methods for amide synthesis, a key step in the preparation of the title compound, is an active area of research. nih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for Amide Formation
| Feature | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Mixing | Often inefficient, leading to local concentration gradients. | Rapid and efficient mixing. scielo.br |
| Heat Transfer | Can be slow and inefficient, posing safety risks for exothermic reactions. | Excellent heat transfer due to high surface-area-to-volume ratio. nih.gov |
| Scalability | Can be challenging, often requiring re-optimization of reaction conditions. | More straightforward scalability by running the system for longer or using parallel reactors. scielo.br |
| Safety | Accumulation of large quantities of hazardous materials. | Small reaction volumes minimize the risk associated with unstable intermediates. nih.gov |
Advanced Characterization Beyond Current Capabilities
While standard analytical techniques provide essential information about the structure and purity of this compound, advanced characterization methods can offer unprecedented insights into its properties. Techniques that go beyond routine analysis are crucial for understanding the subtle nuances of its solid-state structure, solution-phase behavior, and interactions with other molecules.
Future research could employ advanced solid-state NMR (ssNMR) techniques to probe the local environment of the atoms within the crystal lattice, providing information on intermolecular interactions and polymorphism. The speciation of substituted benzoic acids in solution, which can form hydrogen-bonded dimers or interact with solvent molecules, can be investigated using a combination of Fourier-transform infrared (FTIR) and Carbon-13 NMR spectroscopy, along with molecular dynamics simulations. bohrium.com For instance, the crystal structure of 2-acetylamino-benzoic acid has been elucidated using X-ray diffraction, revealing details about its molecular conformation and hydrogen bonding networks. researchgate.netresearchgate.net
Expanding Theoretical Models for Predictive Chemistry
The development of sophisticated theoretical models offers the potential to predict the chemical and physical properties of molecules like this compound with increasing accuracy. Computational chemistry can be a powerful tool to guide experimental work, saving time and resources.
Future research in this area could focus on the development and application of quantitative structure-activity relationship (QSAR) models to predict the biological activity of derivatives of this compound. For example, comparative molecular field analysis (CoMFA) has been used to predict the electronic effects of substituents in benzoic acids. acs.org Density Functional Theory (DFT) can be employed to study the gas-phase acidity of substituted benzoic acids and to understand the influence of substituents on their reactivity. nih.gov Furthermore, computer simulations are being used to predict the possible polymorphs of substituted benzoic acids, which is crucial for understanding their solid-state properties and for drug development. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-acetylamino-benzoic acid |
| N-acyl carbazoles |
| N-acyltriazinediones |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Butanoylamino)-3-chlorobenzoic acid with high purity?
- Methodological Answer : Synthesis typically involves introducing the butanoylamino group via acylation of 3-chloroanthranilic acid using butanoyl chloride under anhydrous conditions. Purification can be achieved through recrystallization in ethanol-water mixtures or column chromatography with silica gel (hexane/ethyl acetate gradients). Structural confirmation requires NMR (1H/13C) and FTIR to verify the amide bond (C=O stretch ~1650 cm⁻¹) and chlorine substituent .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the amide bond or degradation of the chlorine substituent. Desiccants like silica gel should be used to minimize moisture absorption, as hygroscopicity can alter solubility and reactivity .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the aromatic protons (δ 7.0–8.0 ppm), butanoyl chain (δ 0.9–2.3 ppm), and carboxylic acid proton (δ ~12 ppm).
- FTIR : Confirm the presence of carboxylic acid (O-H stretch ~2500–3000 cm⁻¹), amide (N-H stretch ~3300 cm⁻¹), and C-Cl bond (600–800 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C₁₁H₁₂ClNO₃: calculated 241.05 g/mol) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported solubility data for this compound across different solvents?
- Methodological Answer : Conduct systematic solubility studies using the shake-flask method at controlled temperatures (25°C ± 0.5°C) and pH (e.g., phosphate buffers). Quantify solubility via HPLC-DAD with a C18 column (mobile phase: acetonitrile/0.1% formic acid) . Cross-validate results with computational models (e.g., Hansen solubility parameters) to identify solvent compatibility .
Q. What analytical strategies can resolve conflicting data regarding the pharmacokinetic properties of this compound in preclinical models?
- Methodological Answer :
- In Vivo Studies : Administer the compound to rats (dose: 10 mg/kg) and collect plasma samples at timed intervals. Use HPLC-DAD (λ = 254 nm) with a calibration curve (0.1–50 µg/mL) to quantify plasma concentrations. Adjust for protein binding using ultrafiltration .
- Metabolite Identification : Employ LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation). Compare fragmentation patterns with synthetic standards .
Q. How to design a study to investigate the metabolic pathways of this compound in mammalian systems?
- Methodological Answer :
- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Terminate reactions with ice-cold acetonitrile and analyze metabolites via UPLC-QTOF-MS.
- In Vivo Radiolabeling : Synthesize ¹⁴C-labeled analog and track excretion routes (urine/feces) in rodents. Use autoradiography to identify tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
